molecular formula C15H18N2O3 B14726425 Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl- CAS No. 6525-29-7

Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl-

Cat. No.: B14726425
CAS No.: 6525-29-7
M. Wt: 274.31 g/mol
InChI Key: YPNJGKMLKXJUCY-UHFFFAOYSA-N
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Description

Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl- is a complex organic compound with a unique structure that includes a benzamide core, an acetamido group, an allyloxy group, and a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl- typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-amino-2-hydroxybenzoic acid to form 5-acetamido-2-hydroxybenzoic acid. This intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl- can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The compound can be reduced to remove the acetamido group or to hydrogenate the allyloxy group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation or lithium aluminum hydride (LiAlH4) for reduction of the acetamido group.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), or halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides or diols, while reduction can lead to the formation of amines or alkanes.

Scientific Research Applications

Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    5-Acetamido-2-hydroxybenzoic acid: A precursor in the synthesis of the target compound.

    N-cyclopropylbenzamide: A compound with a similar cyclopropyl group but lacking the allyloxy and acetamido groups.

Uniqueness

Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy and cyclopropyl groups, in particular, distinguishes it from other benzamide derivatives and contributes to its potential as a versatile compound in scientific research .

Properties

CAS No.

6525-29-7

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

5-acetamido-N-cyclopropyl-2-prop-2-enoxybenzamide

InChI

InChI=1S/C15H18N2O3/c1-3-8-20-14-7-6-12(16-10(2)18)9-13(14)15(19)17-11-4-5-11/h3,6-7,9,11H,1,4-5,8H2,2H3,(H,16,18)(H,17,19)

InChI Key

YPNJGKMLKXJUCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCC=C)C(=O)NC2CC2

Origin of Product

United States

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